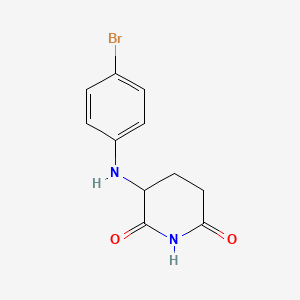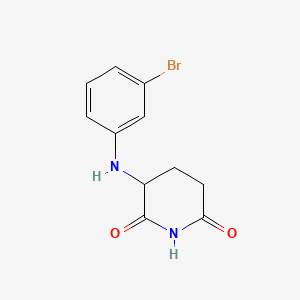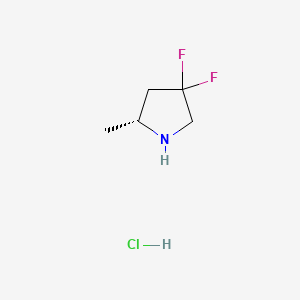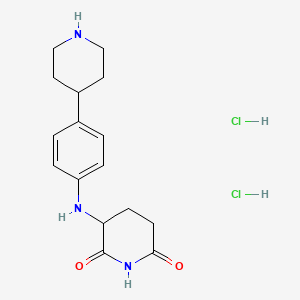
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride is a functionalized cereblon ligand used in the development of Thalidomide-based proteolysis targeting chimeras (PROTACs). This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is amenable for linker attachment via reductive amination and serves as a basic building block for creating protein degrader libraries .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Amination Reaction: The piperidine ring is then functionalized with an amino group through reductive amination, allowing for the attachment of various linkers.
Coupling with Phenyl Group: The phenyl group is introduced via peptide coupling reactions, utilizing carboxyl linkers.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalyst Selection: Choosing appropriate nanocatalysts for hydrogenation.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize efficiency.
Purification: Employing purification techniques like crystallization and chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and in the development of PROTACs.
Biology: Employed in studying protein degradation pathways and developing targeted protein degraders.
Medicine: Investigated for its potential in treating diseases by targeting specific proteins for degradation.
Industry: Utilized in the production of pharmaceuticals and chemical intermediates.
作用機序
The compound exerts its effects by binding to cereblon, a protein involved in the ubiquitin-proteasome system. This binding facilitates the recruitment of target proteins to the proteasome for degradation. The molecular targets include proteins that are tagged for degradation by the ubiquitin ligase complex .
類似化合物との比較
Similar Compounds
Thalidomide: A well-known cereblon ligand used in the development of PROTACs.
Lenalidomide: Another cereblon ligand with similar applications in protein degradation.
Pomalidomide: A derivative of thalidomide with enhanced activity in targeting proteins for degradation.
Uniqueness
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride is unique due to its functionalized structure, which allows for rapid conjugation with carboxyl linkers and its versatility in linker attachment via reductive amination. This makes it a valuable building block for creating diverse protein degrader libraries .
特性
IUPAC Name |
3-(4-piperidin-4-ylanilino)piperidine-2,6-dione;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2.2ClH/c20-15-6-5-14(16(21)19-15)18-13-3-1-11(2-4-13)12-7-9-17-10-8-12;;/h1-4,12,14,17-18H,5-10H2,(H,19,20,21);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLNVLUOQCWEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

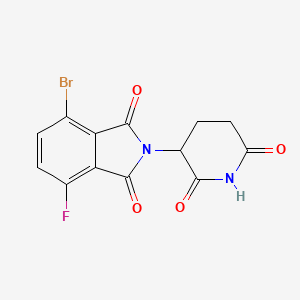
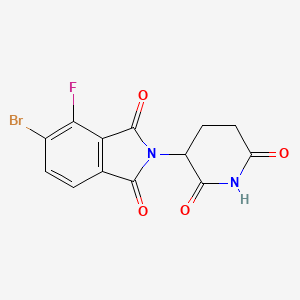
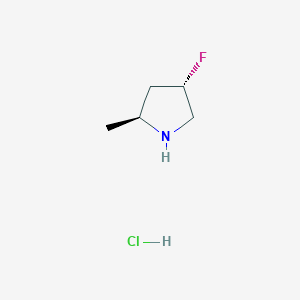
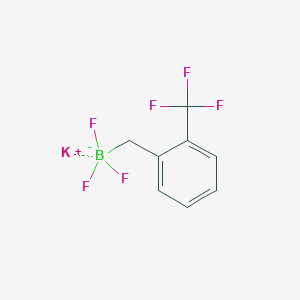
![(3S)-3-[[(R)-tert-butylsulfinyl]amino]-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3-dihydroindene-2,4'-piperidine]-5-carboxylic acid](/img/structure/B8237358.png)
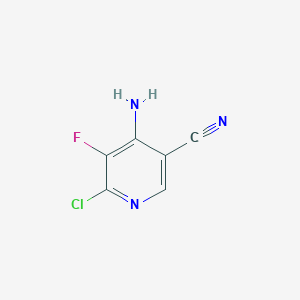
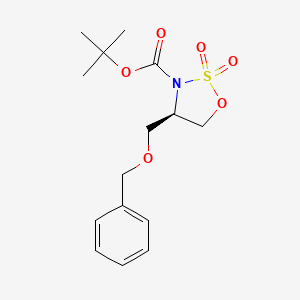
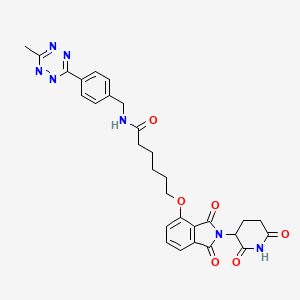
![tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide](/img/structure/B8237394.png)
